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Introduction

Lysozyme C is a naturally occurring enzyme crucial for the innate immune system,
demonstrating potent bactericidal activity, particularly against Gram-positive bacteria.[1] Its
primary function involves the enzymatic degradation of the bacterial cell wall, a critical step for
the efficient lysis and subsequent isolation of high-quality nucleic acids (DNA and RNA).[2][3]
Lysozyme C, also known as muramidase, catalyzes the hydrolysis of the (3-(1,4)-glycosidic
bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), the repeating
sugar units that form the backbone of the peptidoglycan layer.[1][4][5] This action compromises
the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[1][3][4] Due to
their thick, exposed peptidoglycan layer, Gram-positive bacteria are especially susceptible to
this enzymatic action.[1][2]

These application notes provide detailed protocols and supporting data for researchers,
scientists, and drug development professionals utilizing Lysozyme C for nucleic acid isolation
from bacterial sources.

Mechanism of Action

Lysozyme C's efficacy stems from its ability to break down the primary structural component of
bacterial cell walls. The enzyme's active site binds to the peptidoglycan molecule and cleaves
the glycosidic bonds, weakening the cell wall and making the cellular contents, including DNA
and RNA, accessible for extraction.[3][5]
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Caption: Enzymatic degradation of peptidoglycan by Lysozyme C.

Experimental Protocols

Protocol 1: Genomic DNA Isolation from Gram-Positive
Bacteria

This protocol provides a general method for extracting high-quality genomic DNA from Gram-
positive bacteria using Lysozyme C for initial cell wall digestion.

Materials:
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e TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

e Lysozyme C solution (20-25 mg/mL in sterile water or TE buffer, prepare fresh)[6]
e Proteinase K

» Tissue Lysis Buffer (containing SDS)

* RNase A solution

e DNA binding columns and buffers (commercial kit)

o Ethanol (95-100%)

* Nuclease-free water

Procedure:

e Cell Harvesting: Harvest up to 2 x 10° Gram-positive bacteria by centrifuging the culture at
>12,000 x g for 1 minute. Discard the supernatant.[6]

o Resuspension: Resuspend the bacterial pellet in 80-100 pL of a suitable buffer, such as TE
buffer or cold PBS, by vortexing.[6][7]

e Lysozyme Digestion: Add 20 pL of Lysozyme C solution (final concentration typically 1-10
mg/mL) to the resuspended cells.[6][8] Mix by brief vortexing and incubate at 37°C for at
least 30 minutes. Incubation can be extended for difficult-to-lyse bacteria.[7][9]

e Protein Digestion & Lysis: Add 100 pL of Tissue Lysis Buffer and 10 pL of Proteinase K.[6][7]
Vortex briefly and incubate at 56°C for a minimum of 30 minutes with agitation until the
solution appears clear.[6][7]

 RNA Removal: Add 3 pL of RNase A solution, vortex, and incubate for at least 5 minutes at
56°C.[6]

o DNA Purification: Proceed with DNA purification using a commercial spin-column kit
according to the manufacturer's instructions. This typically involves adding ethanol to the
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lysate, binding the DNA to the column, washing with wash buffers, and eluting the purified

DNA in nuclease-free water or elution buffer.
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Caption: Workflow for Lysozyme-based genomic DNA extraction.

Protocol 2: Total RNA Isolation from Gram-Positive
Bacteria

This protocol outlines the extraction of total RNA, emphasizing the initial lysis step with
Lysozyme C and measures to maintain RNA integrity.

Materials:

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

e Lysozyme C solution (3 mg/mL for Gram-positive bacteria in TE buffer, prepare fresh)[10]
e RNA Lysis Buffer (e.g., Buffer RLT containing [3-mercaptoethanol)

e RNA binding columns and buffers (commercial kit, e.g., RNeasy)

» Ethanol (70% and 100%)

* RNase-free water

e DNase | (RNase-free)

Procedure:

e Cell Harvesting: Centrifuge 1 mL of bacterial culture at 14,000 x g for 2 minutes. Carefully
remove all supernatant.[10]

e Lysozyme Digestion: Resuspend the pellet in 100 pL of freshly prepared TE buffer containing
Lysozyme C at a final concentration of 3 mg/mL.[10] Incubate at room temperature for 5-10
minutes.[10]

» Lysis: Add the appropriate volume of RNA Lysis Buffer (e.g., 700 pL of Buffer RLT+BME) and
vortex vigorously.[11]
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Homogenization & Binding: Add 500 pL of 100% ethanol and mix well by pipetting.[11]
Transfer the sample to an RNA spin column.

DNase Treatment (On-Column): After initial washes, perform an on-column DNase |
digestion according to the kit manufacturer's protocol to eliminate contaminating genomic
DNA. This is a critical step for downstream applications like RT-qPCR.

Washing: Wash the column with the provided wash buffers to remove salts and other
contaminants.

Elution: Elute the purified RNA using RNase-free water. Store immediately at -80°C.
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Caption: Workflow for Lysozyme-based total RNA extraction.
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Data Presentation

The efficiency of nucleic acid extraction is determined by the yield and purity of the final

product. The inclusion of a Lysozyme C treatment step significantly improves DNA yield from

Gram-positive bacteria compared to methods that omit it.

Table 1: Comparison of DNA Yield and Purity from Various Extraction Methods

. Average
Extraction Target Average DNA o
. . A260/A280 Citation(s)
Method Organism Yield (pg/mL) .
Purity
Gram-positive
Lysozyme +
_ & Gram- 80.1-91.1 1.70 - 1.82 [7]
Proteinase K .
negative
Commercial Kit S. aureus (Gram-  High (97.7%
. - - ~1.8 [71[12]
(with Lysozyme) positive) efficiency)
Commercial Kit E. coli (Gram- Significantly 18 7]
(no Lysozyme) negative) Lower '
- S. aureus & E. Highest for some  Variable, often
Boiling Method ) ) ) [7]
coli bacteria lower purity
Lysozyme + Kit Mock Community  Highest Yield High Quality [13]

| Lysozyme + Bead Beating | Vaginal Microbiota | Significantly Lower Yield | High Quality |[14] |

Note: DNA yield can vary significantly based on bacterial strain, growth conditions, and starting

material quantity.[15] An A260/A280 ratio of 1.7-2.0 is generally considered indicative of good

quality DNA.[7][9]

Table 2: Recommended Lysozyme C Treatment Conditions
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Recommended o
Parameter Notes Citation(s)
Range
20-25 mg/mL stock
Concentration (DNA) 1 -10 mg/mL solution is [6][8][16]
common.
) For Gram-positive
Concentration (RNA) ~3 mg/mL ) [10]
bacteria.
Optimal for most
Incubation applications. Some
37°C [6][9][16]
Temperature protocols use room

temp or up to 55°C.

Typically =30 min for
DNA. Shorter times

Incubation Time 5 - 60 minutes (5-10 min) for RNA. [6][9][10][16]
Can be extended for

resistant strains.

| pH | 6.0 - 9.0 | Hen egg white lysozyme is active in a broad pH range. |[3] |
Troubleshooting

o Low DNA/RNA Yield: This may result from incomplete cell lysis. Consider increasing the
Lysozyme C concentration or extending the incubation time.[7] Ensure the bacterial culture
is in the logarithmic growth phase, as cells are more susceptible to lysis.[2] For particularly
resistant strains, combining Lysozyme C with mechanical disruption (bead beating) or other
lytic enzymes like lysostaphin or mutanolysin may be necessary.[6][17]

» Viscous Lysate: High viscosity after lysis is caused by the release of large amounts of
genomic DNA. This can be addressed by adding DNase | to the lysate, which will degrade
the DNA and reduce viscosity, a common step in protein purification protocols.[18]

* RNA Degradation: Ensure all solutions, tubes, and equipment are RNase-free. Work quickly
and keep samples on ice whenever possible. The addition of a chaotropic agent like
guanidine in the lysis buffer is critical to inactivate RNases immediately upon cell disruption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: DNA/RNA Isolation Using Lysozyme
C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576136#protocol-for-dna-rna-isolation-using-
lysozyme-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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